N-n-butyl-4-acetamidobenzamide
Overview
Description
N-n-butyl-4-acetamidobenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a butyl group attached to the nitrogen atom and an acetamido group attached to the benzene ring
Mechanism of Action
Target of Action
N-n-butyl-4-acetamidobenzamide, also known as 4-(acetylamino)-N-butylbenzamide, is a benzamide compound Benzamide compounds have been reported to be useful for treating neurodegenerative disorders .
Mode of Action
It is known that benzamide compounds can arrest or slow the progressive loss of central nervous system function, which is characteristic of neurodegenerative disorders .
Biochemical Pathways
Benzamide compounds are known to play a role in the treatment of neurodegenerative disorders . These disorders involve complex biochemical pathways, including those related to neurotransmitter synthesis and degradation, oxidative stress, and protein aggregation.
Pharmacokinetics
It is known that benzamide compounds can be administered orally or intravenously .
Result of Action
Benzamide compounds have been reported to arrest or slow the progressive loss of central nervous system function, which is characteristic of neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-n-butyl-4-acetamidobenzamide typically involves the condensation of 4-acetamidobenzoic acid with n-butylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-n-butyl-4-acetamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-n-butyl-4-acetamidobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: Similar structure but lacks the acetamido group.
N-tert-butyl-4-aminobenzamide: Contains a tert-butyl group instead of an n-butyl group.
N-phenylbenzamide: Contains a phenyl group instead of an n-butyl group.
Uniqueness
N-n-butyl-4-acetamidobenzamide is unique due to the presence of both the n-butyl and acetamido groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other benzamide derivatives.
Properties
IUPAC Name |
4-acetamido-N-butylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-4-9-14-13(17)11-5-7-12(8-6-11)15-10(2)16/h5-8H,3-4,9H2,1-2H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVFOBRRLYURPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368609 | |
Record name | N-n-butyl-4-acetamidobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183619-70-7 | |
Record name | N-n-butyl-4-acetamidobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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